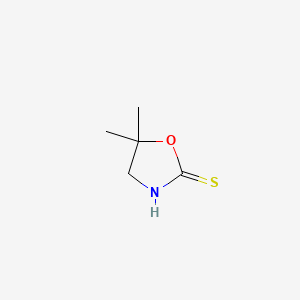
2-Amino-6-chloro-4-nitrophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992)
Aplicaciones Científicas De Investigación
1. Hair Dye Formulation Safety
2-Amino-6-chloro-4-nitrophenol hydrochloride is primarily used as a colorant in hair dyes. It is poorly absorbed through the skin, with less than 0.25% absorption in nonoxidative hair dyes and less than 0.2% in oxidative ones. The compound has been tested for safety in various studies. One such study determined a no observable adverse effect level of 30 mg/kg/day in rats, with increased organ weights at higher doses. The compound was found to be nonirritating and nonsensitizing in rabbit models. Additionally, tests for teratogenic effects in rats and mutagenicity in various systems (including the Ames test and mammalian systems) generally indicated safety for use in hair dye formulations (Andersen, 1997).
2. Synthesis and Chemical Properties
3. Environmental Degradation and Toxicity
Studies on the degradation and toxicity of nitrophenols, including derivatives like 2-amino-4-nitrophenol, in various environmental systems have been conducted. For instance, research has explored the toxicity and anaerobic biodegradability of nitrophenols in systems like wastewater treatment, demonstrating the environmental impact and treatment processes of such compounds (Uberoi & Bhattacharya, 1997).
4. Photophysical and Photochemical Properties
The photochemical properties of derivatives of 2-amino-4-nitrophenol, such as 2-azido-4-nitrophenol, have been studied for potential applications in photophysics. These studies investigate the interaction of such compounds with light and their potential use in various applications, including photoaffinity labeling (Hanstein, Hatefi, & Kiefer, 1979).
5. Biological Pathways and Environmental Impact
Research on the biological pathways involved in the degradation of nitrophenols, including compounds related to 2-amino-4-nitrophenol, has been conducted. These studies help in understanding the environmental impact and the processes involved in the breakdown of these compounds in nature, such as in bacterial degradation pathways (Schenzle et al., 1999).
Propiedades
Número CAS |
62625-14-3 |
|---|---|
Nombre del producto |
2-Amino-6-chloro-4-nitrophenol hydrochloride |
Fórmula molecular |
C6H5ClN2O3 |
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
2-amino-6-chloro-4-nitrophenol;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O3.ClH/c7-4-1-3(9(11)12)2-5(8)6(4)10;/h1-2,10H,8H2;1H |
Clave InChI |
TWLMSPNQBKSXOP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-].Cl |
SMILES canónico |
C1=C(C=C(C(=C1N)O)Cl)[N+](=O)[O-] |
melting_point |
Decomposes (NTP, 1992) |
Otros números CAS |
6358-09-4 62625-14-3 |
Descripción física |
2-amino-6-chloro-4-nitrophenol hydrochloride appears as a brown powder. (NTP, 1992) |
Pictogramas |
Irritant; Environmental Hazard |
Números CAS relacionados |
62625-14-3 (mono-hydrochloride) |
Solubilidad |
less than 1 mg/mL at 70.7° F (NTP, 1992) |
Sinónimos |
6-chloro-4-nitro-2-aminophenol 6-chloro-4-nitro-2-aminophenol, monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)




![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)

![4-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid 2-(diethylamino)ethyl ester](/img/structure/B1226422.png)